Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
Overview
Description
Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is a useful research compound. Its molecular formula is C19H21BO3 and its molecular weight is 308.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone, also known as a boronic ester, is primarily used in organic synthesis . The compound’s primary targets are organic molecules that undergo reactions such as Suzuki coupling .
Mode of Action
The compound interacts with its targets through a process known as borylation . This involves the addition of a boron atom to an organic molecule. The boronic ester group in the compound, which consists of a boron atom bonded to two oxygen atoms, plays a crucial role in this process .
Biochemical Pathways
The compound affects the biochemical pathway of organic synthesis. Specifically, it is involved in the Suzuki coupling reaction, a type of cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which are fundamental in the synthesis of various organic compounds .
Result of Action
The result of the compound’s action is the formation of new organic compounds through the Suzuki coupling reaction . For instance, it can be used to synthesize aggregation-induced emission molecules (TPA-AN-TPM), which form ultrabright red AIE dots with an absolute quantum yield of 12.9% .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These include the presence of a catalyst (such as palladium), the temperature, and the pH of the reaction environment . Additionally, the compound should be stored under inert gas and away from air to maintain its stability .
Biochemical Analysis
Biochemical Properties
Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of boron atoms to organic molecules. This compound is known to interact with enzymes such as ligases and transferases, which catalyze the formation of new chemical bonds. The nature of these interactions involves the formation of transient complexes, where the boron atom acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. This compound can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Additionally, it has been observed to inhibit the proliferation of certain cell lines by interfering with the cell cycle .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This compound can inhibit enzymes by binding to their active sites, preventing substrate access and catalysis. It also affects gene expression by interacting with transcription factors and modifying chromatin structure . The boron atom in the compound plays a key role in these interactions, acting as an electrophilic center that facilitates the formation of covalent bonds with nucleophiles .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to moisture and light. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The degradation products of this compound can also have biological activity, contributing to its overall effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxicity and can effectively inhibit tumor growth in cancer models. At high doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . The threshold for these toxic effects varies depending on the species and the route of administration .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to boron metabolism. It interacts with enzymes such as oxidoreductases and hydrolases, which facilitate its conversion to various metabolites . These metabolic pathways can affect the overall bioavailability and activity of the compound, influencing its therapeutic potential .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, which facilitate its uptake and localization within specific cellular compartments . The distribution of this compound can affect its biological activity, as it may accumulate in certain tissues and exert localized effects .
Subcellular Localization
This compound is localized within various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its activity and function can be influenced by its subcellular localization, as it may interact with different biomolecules in these compartments . Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular processes .
Properties
IUPAC Name |
phenyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BO3/c1-18(2)19(3,4)23-20(22-18)16-12-10-15(11-13-16)17(21)14-8-6-5-7-9-14/h5-13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQXNDKEDAWVMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478836 | |
Record name | Phenyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50478836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269410-03-9 | |
Record name | Phenyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50478836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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